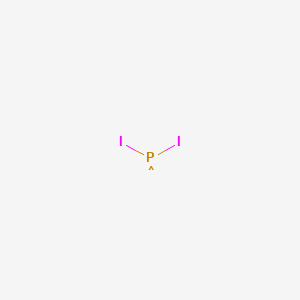
Diiodophosphanyl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diiodophosphanyl, also known as this compound(diiodo)phosphane, is a chemical compound with the formula PI2. It is a phosphorus compound that contains iodine atoms. This compound is of interest in various fields of chemistry due to its unique properties and reactivity.
Vorbereitungsmethoden
The synthesis of diiodophosphanyl typically involves the reaction of phosphorus triiodide (PI3) with a reducing agent. One common method is the reduction of phosphorus triiodide with a suitable reducing agent such as lithium aluminum hydride (LiAlH4) under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and ensure the purity of the product.
Analyse Chemischer Reaktionen
Diiodophosphanyl undergoes various types of chemical reactions, including:
Oxidation: this compound can be oxidized to form higher oxidation state compounds. For example, it can react with oxygen to form phosphorus oxides.
Reduction: It can be reduced further to form lower oxidation state phosphorus compounds.
Substitution: this compound can undergo substitution reactions where the iodine atoms are replaced by other substituents. Common reagents for these reactions include halogenating agents and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with oxygen can produce phosphorus pentoxide (P2O5), while substitution with a halogenating agent can produce other halophosphanyl compounds.
Wissenschaftliche Forschungsanwendungen
Diiodophosphanyl has several scientific research applications, including:
Chemistry: It is used as a reagent in the synthesis of other phosphorus-containing compounds. Its reactivity makes it a valuable intermediate in various chemical reactions.
Biology: Research into the biological activity of phosphorus compounds often involves this compound as a starting material or intermediate.
Medicine: While not directly used in medicine, this compound derivatives are studied for their potential therapeutic properties.
Industry: In the industrial sector, this compound is used in the production of specialized chemicals and materials.
Wirkmechanismus
The mechanism of action of diiodophosphanyl involves its ability to act as a nucleophile or electrophile in chemical reactions. Its reactivity is primarily due to the presence of the phosphorus atom, which can form bonds with various other elements. The molecular targets and pathways involved depend on the specific reaction and the reagents used.
Vergleich Mit ähnlichen Verbindungen
Diiodophosphanyl can be compared with other similar phosphorus-iodine compounds, such as diphosphorus tetraiodide (P2I4). While both compounds contain phosphorus and iodine, this compound is unique in its specific reactivity and applications. Diphosphorus tetraiodide, for example, has different chemical properties and is used in different types of reactions.
Similar compounds include:
- Diphosphorus tetraiodide (P2I4)
- Phosphorus triiodide (PI3)
- Phosphorus pentaiodide (PI5)
Each of these compounds has its own unique set of properties and applications, making this compound a distinct and valuable compound in the field of chemistry.
Eigenschaften
Molekularformel |
I2P |
|---|---|
Molekulargewicht |
284.7827 g/mol |
InChI |
InChI=1S/I2P/c1-3-2 |
InChI-Schlüssel |
KQLJYKLDCBCGEN-UHFFFAOYSA-N |
Kanonische SMILES |
[P](I)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


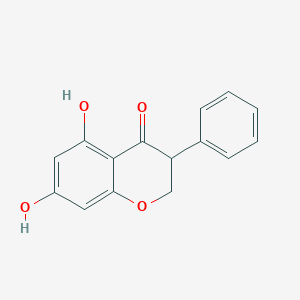
![Dicyclohexylazanium;4-(3,4-dimethoxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate](/img/structure/B14792735.png)
![(S)-2-(2'-(Diphenylphosphanyl)-[1,1'-biphenyl]-2-yl)-4-methyl-4,5-dihydrooxazole](/img/structure/B14792738.png)

![4-Iodothieno[3,2-c]pyridine](/img/structure/B14792748.png)
![4-Thiazolidinecarboxamide, 3-[2-hydroxy-3-[(3-hydroxy-2-methylbenzoyl)amino]-1-oxo-4-phenylbutyl]-5,5-dimethyl-N-2-propenyl-](/img/structure/B14792762.png)
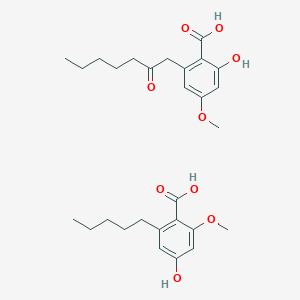
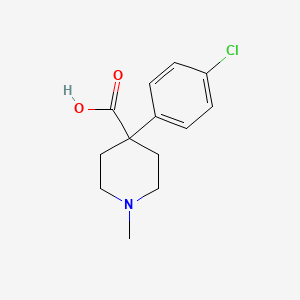
![tert-butyl N-[2-[(2-amino-3-methylbutanoyl)amino]cyclohexyl]-N-cyclopropylcarbamate](/img/structure/B14792781.png)
![3-[7,12,17-Tris(2-carboxyethyl)-3,8,13,18-tetramethyl-1,2,3,4,5,6,9,10,11,12,13,14,15,16,19,20,21,22,23,24-icosahydroporphyrin-2-yl]propanoic acid](/img/structure/B14792788.png)
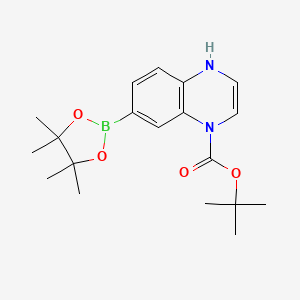
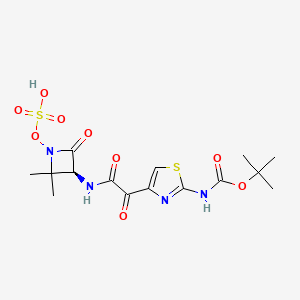
![2-amino-N-cyclopropyl-N-[(4-methylsulfanylphenyl)methyl]propanamide](/img/structure/B14792796.png)

